N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-16-5-3-2-4-15(16)18(7-9-22-10-8-18)13-19-17(20)14-6-11-23-12-14/h2-6,11-12H,7-10,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFUQLHLZKLLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-methoxyphenylboronic acid with tetrahydro-2H-pyran-4-ylmethyl bromide under Suzuki-Miyaura coupling conditions to form the intermediate compound . This intermediate is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Halogenated thiophene derivatives and other substituted products.
Scientific Research Applications
Chemistry
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide serves as a building block for synthesizing more complex molecules. It is particularly useful in:
- Organic Synthesis : It can be utilized in the development of novel synthetic pathways for creating other thiophene derivatives.
Biology
In biological research, this compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of thiophene carboxamides exhibit significant antibacterial activity against various pathogens such as E. coli, S. aureus, and P. aeruginosa .
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the growth of cancer cells through specific mechanisms involving apoptosis and cell cycle arrest .
Medicine
The compound is being explored as a therapeutic agent for various diseases due to its potential pharmacological properties:
- Therapeutic Applications : Research indicates that it may have applications in treating conditions such as cancer and infections due to its bioactive properties .
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Anticancer Activity Investigation :
Summary Table of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Useful in creating novel thiophene derivatives |
| Biology | Antimicrobial activity | Effective against E. coli, S. aureus, etc. |
| Medicine | Potential therapeutic agent | Investigated for anticancer properties |
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide
- N-(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide
Uniqueness
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\OS
- Molecular Weight : 366.47 g/mol
- CAS Number : 1091075-12-5
This compound features a thiophene ring, which is often associated with various biological activities, including antimicrobial properties.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study focused on various thiophene derivatives demonstrated their effectiveness against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 32 mg/L, suggesting that this compound may also possess similar activity.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| Thiophene Derivative 1 | 16 | A. baumannii |
| Thiophene Derivative 2 | 32 | E. coli |
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored in various studies. For example, substituted benzo[b]thiophenes have shown moderate to good anticancer activity against multiple cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Substituted Benzo[b]thiophenes | Various | Moderate |
The biological activity of this compound may be attributed to its ability to interact with cellular targets, leading to disruption of bacterial membranes and interference with cancer cell signaling pathways. The presence of the thiophene moiety is critical for these interactions, as it enhances lipophilicity and facilitates membrane penetration.
Case Studies
- Antimicrobial Efficacy : A study investigating the antibacterial properties of various thiophenes found that compounds with similar structures to this compound displayed significant inhibition against resistant strains of bacteria . This highlights the potential for developing new antimicrobial agents based on this scaffold.
- Anticancer Potential : In vitro studies have shown that thiophene derivatives can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins . This suggests that this compound could be further investigated as a lead compound in cancer therapy.
Q & A
Q. What analytical methods can identify degradation products under stressed conditions (heat/light)?
- Protocol :
- Stress Testing : Expose to 40°C/75% RH for 14 days or UV light (254 nm) for 48 hours .
- Detection : UPLC-PDA-MS/MS to track mass shifts (e.g., oxidation at methoxy group) .
- Degradation Profile :
| Condition | Major Degradant | Proposed Structure |
|---|---|---|
| Heat | Demethylated analog | Loss of –OCH₃ group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
